molecular formula C17H19N3O5S B3681352 N-isobutyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide

N-isobutyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide

Cat. No.: B3681352
M. Wt: 377.4 g/mol
InChI Key: OTLUXYGASMZFOV-UHFFFAOYSA-N
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Description

“N-isobutyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), an amide group (also from the benzamide), a nitro group (from the 4-nitrophenyl), and a sulfonyl group (from the sulfonyl) attached to an isobutyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions, including nucleophilic substitution and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, benzamides are typically solid at room temperature and have higher boiling points than their corresponding carboxylic acids due to the presence of the amide group .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking certain receptors in the brain .

Safety and Hazards

As with any chemical compound, handling “N-isobutyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Properties

IUPAC Name

N-(2-methylpropyl)-3-[(4-nitrophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12(2)11-18-17(21)13-4-3-5-14(10-13)19-26(24,25)16-8-6-15(7-9-16)20(22)23/h3-10,12,19H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLUXYGASMZFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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